6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” typically involves multi-step organic synthesis. The process may start with the preparation of the thieno[3,2-f][1,2,4]triazole core, followed by the introduction of the diazepine ring. Key steps may include:
- Cyclization reactions to form the heterocyclic rings.
- Functional group modifications to introduce the acetic acid, chlorophenyl, hydroxymethyl, and methyl ester groups.
- Stereoselective synthesis to ensure the correct (6S)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
- Oxidation might yield carboxylic acids or ketones.
- Reduction could produce alcohols or amines.
- Substitution reactions might result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its potential therapeutic applications might include acting as an enzyme inhibitor, receptor agonist/antagonist, or other bioactive agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating their signaling pathways.
- Affecting the expression of genes and proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Known for their sedative and anxiolytic effects.
Triazolobenzodiazepines: Similar structure but with a triazole ring, often used as anxiolytics or hypnotics.
Thienodiazepines: Contain a thiophene ring, used in various therapeutic applications.
Uniqueness
What sets “6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” apart is its combination of structural elements from different classes of compounds
Properties
Molecular Formula |
C20H19ClN4O3S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 2-[7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3 |
InChI Key |
HEZGWOQOQFAPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.